molecular formula C19H17N3O3S2 B2477828 2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid CAS No. 307513-55-9

2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid

Cat. No. B2477828
M. Wt: 399.48
InChI Key: YKAJNLOEROKVMW-UHFFFAOYSA-N
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Description

2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid and its derivatives have been synthesized and characterized through analytical and spectral data. These compounds have been used as a foundation for the synthesis of various bioactive derivatives such as 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and related compounds, showcasing their versatility in chemical synthesis (Ashalatha, Narayana, Vijaya Raj, & Kumari, 2007).

Role in Antifolate Synthesis

The compound and its structural relatives have been utilized in the design and synthesis of classical and nonclassical antifolates. These compounds have shown potent inhibitory activities against dihydrofolate reductase (DHFR), making them potential candidates as antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Biological and Medicinal Applications

Antimicrobial and Antifungal Activities

The synthesized compounds related to the base chemical structure have been explored for their antimicrobial and antifungal properties. Their applications range from inhibiting the growth of various pathogens to potential treatments for opportunistic infections in immunocompromised patients (Delmas, Di Giorgio, Robin, Azas, Gasquet, Detang, Costa, Timon-David, & Galy, 2002).

Analgesic and Anti-inflammatory Properties

Certain derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, presenting a potential for the development of new therapeutic agents (Prasad, Pathak, & Rao, 2000).

Antitumor and Antiproliferative Effects

The derivatives of the compound have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and DHFR. They have demonstrated significant inhibitory activities against human TS and DHFR, indicating their potential as antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Histone Deacetylase Inhibition and Antiproliferative Activity

The derivatives have also been explored for their histone deacetylase (HDAC) inhibition activity and antiproliferative activity against various cancer cell lines. These studies indicate the compound's potential application in cancer therapy (Mohamed, Youssif, Shaykoon, Abdelrahman, Elsadek, Aboraia, & Abuo-Rahma, 2019).

properties

IUPAC Name

2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-15(22-13-7-3-1-5-11(13)19(24)25)9-26-17-16-12-6-2-4-8-14(12)27-18(16)21-10-20-17/h1,3,5,7,10H,2,4,6,8-9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAJNLOEROKVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}benzoic acid

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